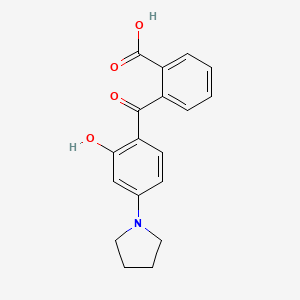

2-(2-Hydroxy-4-pyrrolidinylbenzoyl)benzoic acid

Cat. No. B8755513

Key on ui cas rn:

49742-68-9

M. Wt: 311.3 g/mol

InChI Key: XUYADCDXDRMDEV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04447616

Procedure details

A mixture of 14.8 g (0.1 mole) of phthalic anhydride, 16.3 g (0.1 mole) of 100 percent 3-pyrrolidinophenol and 50.0 ml of 1,2-dichloroethane was maintained at approximately 40° C. for approximately twenty-four hours, at approximately 60° C. for approximately twenty-four hours and at reflux temperature for approximately twelve hours. After cooling the reaction mixture to ambient temperature, the solid which precipitated was collected by filtration and washed with 500.0 ml of 1,2-dichloroethane. The solid was dissolved in dilute aqueous soduim hydroxide, the resulting mixture was filtered to remove insolubles. The filtrate was adjusted to pH 7.0 with the addition of glacial acetic acid and the solid tar-like material which formed was collected by filtration. To the filtrate an additional amount of glacial acetic acid was added. The solid which precipitated was collected by filtration, washed with water and dried to obtain 11.3 g of 2-(2-hydroxy-4-pyrrolidinophenyl)carbonylbenzoic acid, a pale pink-colored solid which melted at 190°-192° C. To the filtrate there was added an additional portion of glacial acetic acid and the solid which was collected by filtration, washed with water and dried to obtain 0.3 g a pale yellow-colored crystals of the desired product which melted at 193°-195° C. The infrared spectra of the two solids were identical having significant maxima at 1100 cm-1 (C=O;m). The nuclear magnetic spectra were consistent with the assigned structure.

Identifiers

|

REACTION_CXSMILES

|

[C:1]1(=[O:11])[O:6][C:4](=[O:5])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[N:12]1([C:17]2[CH:18]=[C:19]([OH:23])[CH:20]=[CH:21][CH:22]=2)[CH2:16][CH2:15][CH2:14][CH2:13]1>ClCCCl>[OH:23][C:19]1[CH:18]=[C:17]([N:12]2[CH2:16][CH2:15][CH2:14][CH2:13]2)[CH:22]=[CH:21][C:20]=1[C:4]([C:3]1[CH:7]=[CH:8][CH:9]=[CH:10][C:2]=1[C:1]([OH:6])=[O:11])=[O:5]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

14.8 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(C=2C(C(=O)O1)=CC=CC2)=O

|

|

Name

|

|

|

Quantity

|

16.3 g

|

|

Type

|

reactant

|

|

Smiles

|

N1(CCCC1)C=1C=C(C=CC1)O

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

ClCCCl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

60 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux temperature for approximately twelve hours

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling the reaction mixture to ambient temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solid which precipitated

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was collected by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 500.0 ml of 1,2-dichloroethane

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The solid was dissolved in dilute aqueous soduim hydroxide

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the resulting mixture was filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove insolubles

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The filtrate was adjusted to pH 7.0 with the addition of glacial acetic acid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solid tar-like material which formed

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was collected by filtration

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To the filtrate an additional amount of glacial acetic acid was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solid which precipitated

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was collected by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC1=C(C=CC(=C1)N1CCCC1)C(=O)C1=C(C(=O)O)C=CC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 11.3 g | |

| YIELD: CALCULATEDPERCENTYIELD | 36.3% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |